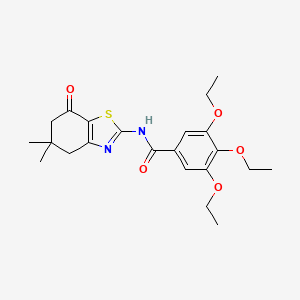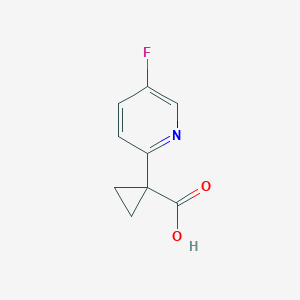
Ácido 5-bromo-2-ciclopropiltiofeno-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 3rd position on a thiophene ring . It is primarily used in scientific research and has applications in various fields such as medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is used in several scientific research areas:
Medicinal Chemistry: It is a precursor for synthesizing various bioactive molecules, including antidiabetic and anticancer agents.
Material Science: The compound’s unique structure makes it useful in developing novel materials with specific electronic properties.
Organic Synthesis: It serves as a building block for creating complex organic molecules in research laboratories.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-cyclopropylthiophene, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process can be optimized for higher yields and cost-effectiveness. For example, the bromination step can be carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to replace the bromine atom with other groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophenes, while oxidation can yield sulfoxides or sulfones .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid depends on its application. In medicinal chemistry, derivatives of this compound may act on specific molecular targets such as enzymes or receptors. For example, antidiabetic derivatives may inhibit sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys. In cancer research, derivatives may induce apoptosis in cancer cells by interacting with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-cyclopropylthiophene-3-carboxylic acid
- 5-Bromo-2-methylthiophene-3-carboxylic acid
- 5-Bromo-2-phenylthiophene-3-carboxylic acid
Uniqueness
5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in synthesizing derivatives with specific biological activities and material properties.
Propiedades
IUPAC Name |
5-bromo-2-cyclopropylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-6-3-5(8(10)11)7(12-6)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJHIPLWHUKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2565706.png)


![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)
![N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2565713.png)
![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

![5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2565721.png)
